ethyl 3-carbamoyl-2-(2-oxo-2H-chromene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
CAS No.: 864925-79-1
Cat. No.: VC4285304
Molecular Formula: C21H19N3O6S
Molecular Weight: 441.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864925-79-1 |
|---|---|
| Molecular Formula | C21H19N3O6S |
| Molecular Weight | 441.46 |
| IUPAC Name | ethyl 3-carbamoyl-2-[(2-oxochromene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
| Standard InChI | InChI=1S/C21H19N3O6S/c1-2-29-21(28)24-8-7-12-15(10-24)31-19(16(12)17(22)25)23-18(26)13-9-11-5-3-4-6-14(11)30-20(13)27/h3-6,9H,2,7-8,10H2,1H3,(H2,22,25)(H,23,26) |
| Standard InChI Key | FCIVBPVVTLASAL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a bicyclic thieno[2,3-c]pyridine scaffold fused with a 2-oxo-2H-chromene moiety. Key substituents include:
-
Carbamoyl group (-CONH₂): Positioned at C3, enhancing hydrogen-bonding capabilities.
-
2-Oxochromene-3-amido group: Attached at C2, introducing aromaticity and electron-withdrawing properties.
-
Ethyl carboxylate: Located at C6, improving solubility in organic solvents .
The IUPAC name, ethyl 3-carbamoyl-2-[(2-oxochromene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate, underscores its multifunctional design.
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis involves multi-step reactions, as outlined in Figure 1:
-
Formation of Thieno[2,3-c]Pyridine Core: Cyclocondensation of ethyl 4-oxopiperidine-1-carboxylate with sulfur and cyanoacetate derivatives under Gewald reaction conditions .
-
Introduction of Chromene-Amido Group: Coupling of 3-amino-2-oxo-2H-chromene with the thienopyridine intermediate via acyl chloride intermediates .
-
Esterification: Final ethyl carboxylate incorporation using ethanol and acid catalysts.
Key Reaction Conditions:
-
Temperature: 80–120°C for cyclization steps.
-
Solvents: Ethanol, DMF, or xylene.
-
Catalysts: Piperidine or triethylamine for amide bond formation .
Chemical Reactivity
The compound undergoes:
-
Hydrolysis: Ester groups hydrolyze to carboxylic acids under acidic or basic conditions.
-
Nucleophilic Substitution: Amido and carbamoyl groups react with electrophiles (e.g., alkyl halides) .
-
Ring-Opening Reactions: Chromene moiety participates in cycloadditions with dinucleophiles like hydrazines .
Biological Activities and Applications
| Compound | Cell Line (IC₅₀, µM) | Target Enzyme (IC₅₀, µM) |
|---|---|---|
| 6i | HSC3 (10.8), T47D (11.7) | Hsp90 (0.23) |
| Ethyl 2-(4-Cl-Bz) | A549 (0.25), HeLa (0.30) | Topo II (0.18) |
Enzyme Inhibition
The carbamoyl and amido groups facilitate interactions with enzymatic active sites:
-
Indoleamine 2,3-Dioxygenase (IDO): Modulation of IDO activity enhances antitumor immune responses.
-
Kinase Inhibition: Structural analogs inhibit tyrosine kinases involved in signal transduction .
Pharmacokinetic and Toxicity Considerations
ADME Properties
-
Solubility: Moderate (LogP ~2.5) due to ethyl carboxylate.
-
Metabolism: Hepatic oxidation of the chromene ring and ester hydrolysis .
Future Directions
Structural Optimization
-
Substituent Modification: Introducing electron-withdrawing groups (e.g., -NO₂) at C4 to enhance potency .
-
Prodrug Design: Masking carboxylate as esters to improve bioavailability .
Clinical Translation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume